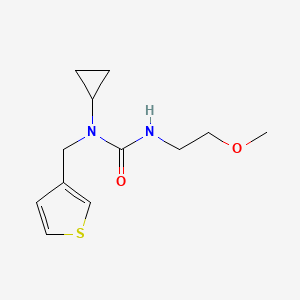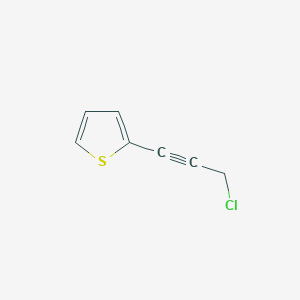
2-(3-Chloroprop-1-yn-1-yl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Chloroprop-1-yn-1-yl)thiophene” is a chemical compound with the CAS Number: 944882-53-5 . It has a molecular weight of 156.63 and its molecular formula is C7H5ClS .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring with a 3-chloroprop-1-yn-1-yl group attached . The InChI Code for this compound is 1S/C7H5ClS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,5H2 .科学的研究の応用
2-(3-Chloroprop-1-yn-1-yl)thiophene has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. This compound has also been studied for its potential use in organic electronics, due to its high electron affinity and low ionization potential.
作用機序
The exact mechanism of action of 2-(3-Chloroprop-1-yn-1-yl)thiophene is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as amino acids and proteins. This reaction can result in the formation of covalent bonds between this compound and the nucleophile, leading to changes in the structure and function of the molecule.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In vivo studies have demonstrated that this compound can cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 2-(3-Chloroprop-1-yn-1-yl)thiophene is its high reactivity, which makes it a valuable compound in the synthesis of other organic compounds. However, this high reactivity can also be a limitation, as it can make this compound difficult to handle and store. This compound is also a toxic and potentially hazardous compound, requiring proper safety measures to be taken when handling it in the lab.
将来の方向性
There are several future directions for the study of 2-(3-Chloroprop-1-yn-1-yl)thiophene. One area of research is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production of the compound. Another area of research is the study of this compound's potential use in organic electronics, which could lead to the development of new and innovative electronic devices. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders and cancer.
合成法
The synthesis of 2-(3-Chloroprop-1-yn-1-yl)thiophene involves the reaction of 3-chloropropynyl magnesium bromide with thiophene-2-carboxaldehyde in the presence of a catalyst. The reaction proceeds via a Grignard reaction, with the magnesium bromide acting as a nucleophile and attacking the carbonyl group of the thiophene-2-carboxaldehyde. The resulting intermediate is then treated with acid to yield this compound.
特性
IUPAC Name |
2-(3-chloroprop-1-ynyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMZPIZMEHBLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C#CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944882-53-5 |
Source


|
| Record name | 2-(3-chloroprop-1-yn-1-yl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

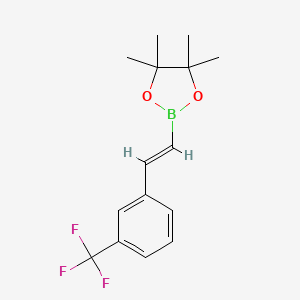
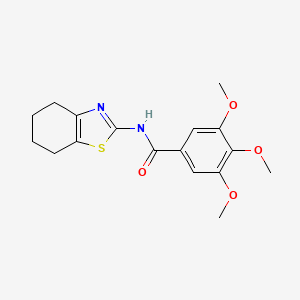
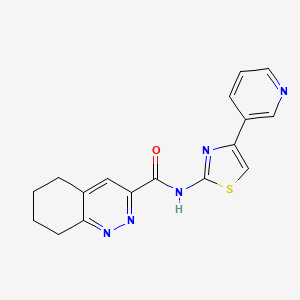
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2899679.png)
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline](/img/structure/B2899680.png)
![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2899682.png)
![3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2899684.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2899685.png)
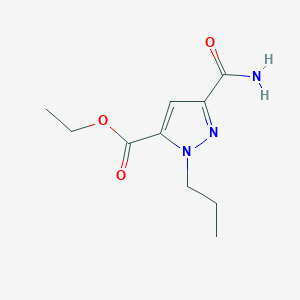
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2899689.png)
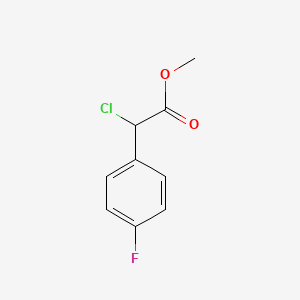
![7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2899694.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide](/img/structure/B2899695.png)
